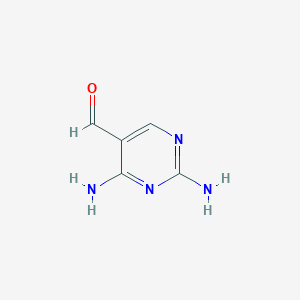
2,4-二氨基嘧啶-5-甲醛
描述
2,4-Diaminopyrimidine-5-carboxaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
2,4-Diaminopyrimidine-5-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of nucleic acid analogs.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
Target of Action
The primary target of 2,4-Diaminopyrimidine-5-carboxaldehyde is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, making it an attractive target for antimicrobial drug development .
Mode of Action
The compound interacts with its target through a glycerol (GOL) binding site present in the mt-DHFR . This interaction is believed to improve the selectivity of the compound towards mt-DHFR over human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .
Biochemical Pathways
The compound’s interaction with mt-DHFR affects the biosynthesis of peptidoglycan , a major component of the bacterial cell wall . By inhibiting mt-DHFR, the compound disrupts the production of nucleotides and amino acids, thereby inhibiting bacterial growth .
Result of Action
The compound’s action results in the inhibition of bacterial growth . In a study, a derivative of 2,4-Diaminopyrimidine-5-carboxaldehyde showed good anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Action Environment
The action of 2,4-Diaminopyrimidine-5-carboxaldehyde can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is designed to facilitate its entry into cells . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrimidine-5-carboxaldehyde typically involves the reaction of 2,4-diaminopyrimidine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-diaminopyrimidine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired carboxaldehyde derivative .
Industrial Production Methods
Industrial production of 2,4-diaminopyrimidine-5-carboxaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Diaminopyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: 2,4-Diaminopyrimidine-5-carboxylic acid.
Reduction: 2,4-Diaminopyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2,4-Diaminopyrimidine-5-carboxylic acid: The oxidized form of 2,4-diaminopyrimidine-5-carboxaldehyde, with different chemical properties and reactivity.
2,4-Diaminopyrimidine-5-methanol: The reduced form, with an alcohol group instead of an aldehyde.
Uniqueness
2,4-Diaminopyrimidine-5-carboxaldehyde is unique due to the presence of both amino and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.
属性
IUPAC Name |
2,4-diaminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNWKWQOLEVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309219 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-06-0 | |
| Record name | 20781-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diaminopyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


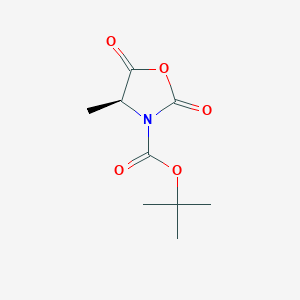

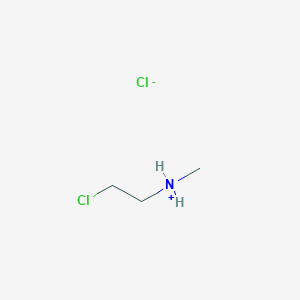
![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)

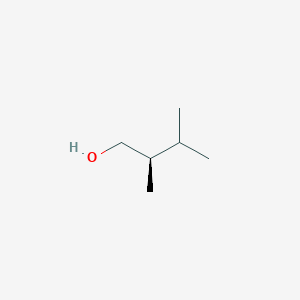
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

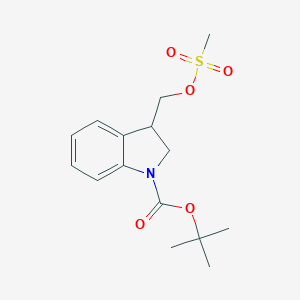


![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

